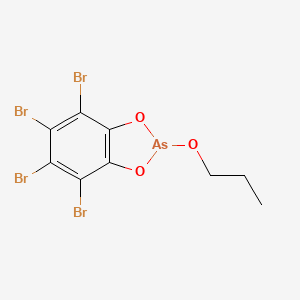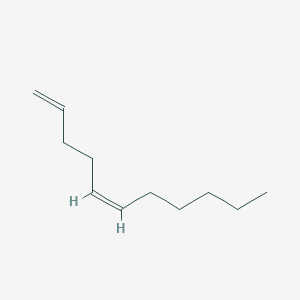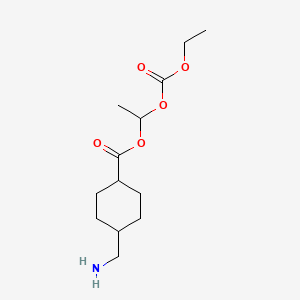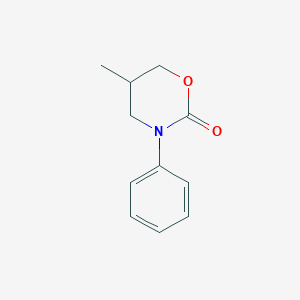
5-Methyl-3-phenyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms
Preparation Methods
The synthesis of 5-Methyl-3-phenyl-1,3-oxazinan-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using a Brønsted acid catalyst such as silica-supported perchloric acid (HClO4) in methanol. This method is advantageous due to its metal-free conditions and eco-friendly nature . Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD), which results in the formation of six-membered cyclic carbonates .
Chemical Reactions Analysis
5-Methyl-3-phenyl-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Scientific Research Applications
5-Methyl-3-phenyl-1,3-oxazinan-2-one has several scientific research applications:
Pharmaceuticals: It serves as a key intermediate in the synthesis of bioactive molecules, including anti-HIV drugs and anticancer agents.
Organic Synthesis: The compound is used as a valuable synthetic intermediate in the production of fine chemicals, cosmetics, and pesticides.
Catalysis: It acts as a ligand or auxiliary in various catalytic processes, facilitating organic transformations.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing enzymatic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antibacterial activities .
Comparison with Similar Compounds
5-Methyl-3-phenyl-1,3-oxazinan-2-one can be compared to other oxazinanones, such as:
5-Methyl-1,3-oxazinan-2-one: Lacks the phenyl group, resulting in different chemical properties and applications.
3-Phenyl-1,3-oxazinan-2-one:
5-Hydroxy-3-phenyl-1,3-oxazinan-2-one: Contains a hydroxyl group, providing additional sites for chemical reactions and biological interactions.
Properties
CAS No. |
103897-20-7 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C11H13NO2/c1-9-7-12(11(13)14-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
TXDGRMMRJWEXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


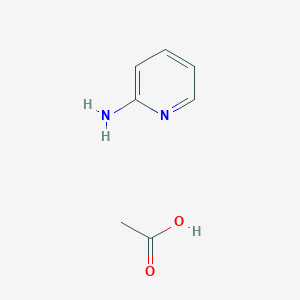
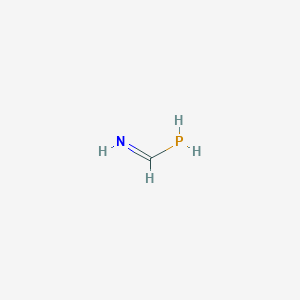
phosphanium](/img/structure/B14343243.png)
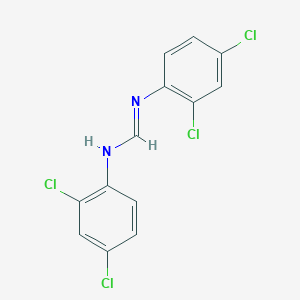
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)

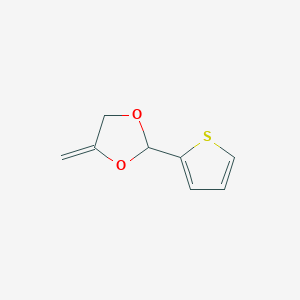

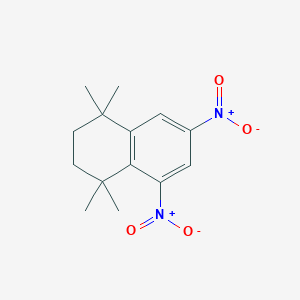
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
